molecular formula C11H13N3O2 B3058445 N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide CAS No. 89518-36-5

N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide

Cat. No. B3058445
CAS RN: 89518-36-5
M. Wt: 219.24 g/mol
InChI Key: JOEQMICKTAEIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89518-36-5

Product Name

N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[4-(2-oxoimidazolidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C11H13N3O2/c1-8(15)13-9-2-4-10(5-3-9)14-7-6-12-11(14)16/h2-5H,6-7H2,1H3,(H,12,16)(H,13,15)

InChI Key

JOEQMICKTAEIQP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CCNC2=O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1600 g of 1-(p-acetamidophenyl)-3-(2-chloroethyl) urea in 7200 ml of dimethylformamide is stirred at room temperature under an atmosphere of nitrogen. To the resulting solution is added a solution of 400 g of sodium methoxide in 2000 ml of methyl alcohol (anhydrous) in a thin stream over a 90-minute period. The temperature rises during the addition. The reaction mixture is stirred for an additional 20 minutes and then heated to 70°-75° and kept at this temperature for 1 hour. The reaction mixture is then allowed to cool slowly to 32° over a period of about 3 hours with stirring; 5000 ml of ice-water is then added rapidly. Stirring at room temperature is continued for 4 hours and the mixture is allowed to stand at room temperature overnight. The solid is filtered off and washed with 3000 ml of water and air-dried for about 2 days at room temperature to give 1-(p-acetamidophenyl)-2-imidazolidinone, m.p. 270°-273°.
Quantity
1600 g
Type
reactant
Reaction Step One
Quantity
7200 mL
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
5000 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.